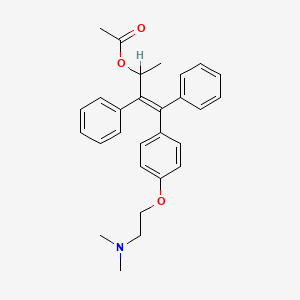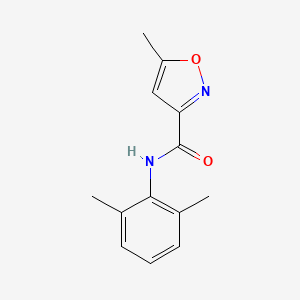![molecular formula C6H13N2O8P B1227800 [(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 80186-85-2](/img/structure/B1227800.png)
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that plays a significant role in various biochemical processes It is composed of ribose, urea, and phosphate groups, forming a polymeric structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(ribosylurea phosphate) typically involves the reaction of ribose with urea and phosphate under controlled conditionsThe reaction conditions often require specific pH levels and temperatures to ensure the correct formation of the polymer .
Industrial Production Methods
Industrial production of poly(ribosylurea phosphate) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and quality control to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce oxidized ribosylurea phosphate derivatives, while reduction could yield reduced forms of the compound .
科学研究应用
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular processes and molecular interactions.
Industry: Utilized in the production of specialized polymers and materials
作用机制
The mechanism of action of poly(ribosylurea phosphate) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. The compound may bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular behavior and responses .
相似化合物的比较
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other similar compounds such as:
Polyphosphate: An ancient energy source and metabolic regulator, known for its role in energy storage and regulation.
Poly(ADP-ribose): Involved in DNA repair and cellular stress responses, with a structure that includes repeating units of ADP-ribose.
Ribose 5-phosphate: A key intermediate in the pentose phosphate pathway, important for nucleotide synthesis.
属性
CAS 编号 |
80186-85-2 |
|---|---|
分子式 |
C6H13N2O8P |
分子量 |
272.15 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N2O8P/c7-6(11)8-5-4(10)3(9)2(16-5)1-15-17(12,13)14/h2-5,9-10H,1H2,(H3,7,8,11)(H2,12,13,14)/t2-,3-,4-,5-/m1/s1 |
InChI 键 |
GMHDUNVQDROXQQ-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N)O)O)OP(=O)(O)O |
规范 SMILES |
C(C1C(C(C(O1)NC(=O)N)O)O)OP(=O)(O)O |
同义词 |
poly(ribosylurea phosphate) PRUP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


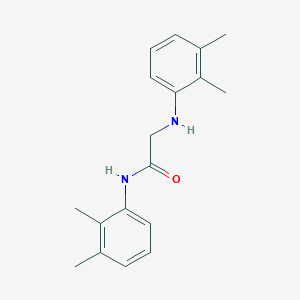
![2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1227718.png)
![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)
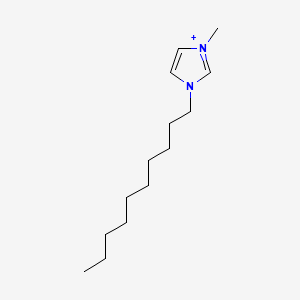
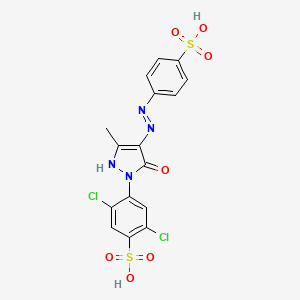
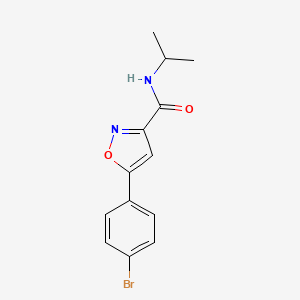
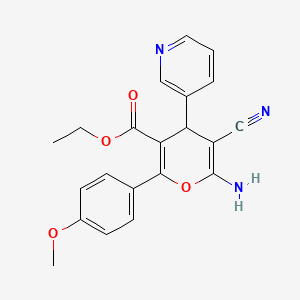
![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)
![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)
![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)
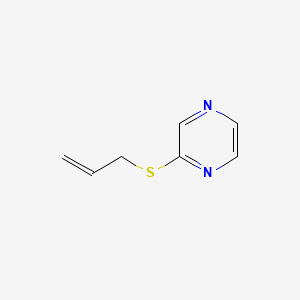
![4-Methoxyphenyl 2-{4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl}acetate; fumaric acid](/img/structure/B1227735.png)
